molecular formula C14H19NO6 B046646 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid CAS No. 122744-78-9

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

Cat. No.: B046646
CAS No.: 122744-78-9
M. Wt: 297.3 g/mol
InChI Key: ZXNOFBMUVBIGOE-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two methoxy groups on a benzoic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups at the methoxy positions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which can influence its reactivity and the types of reactions it undergoes. The presence of two methoxy groups can also affect its solubility and interaction with other molecules, making it distinct from other Boc-protected compounds .

Properties

IUPAC Name

4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNOFBMUVBIGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373774
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122744-78-9
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122744-78-9
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